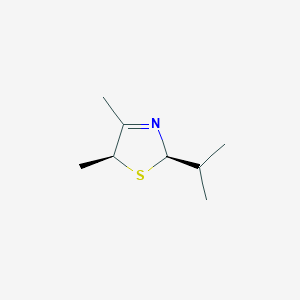![molecular formula C₁₅H₁₅NaO₅S B1141789 Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate CAS No. 847696-37-1](/img/structure/B1141789.png)
Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate” is a chemical compound with the molecular formula C15H15NaO5S . Its CAS number is 847696-37-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 15 hydrogen atoms, 1 sodium atom, 5 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of this compound is 330.33100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Electrochemical Detection
Bisphenol A (BPA) has been classified as an endocrine-disrupting substance that may cause adverse effects on human health and the environment . The development of simple and sensitive electrochemical biosensors is crucial for the rapid and effective quantitative determination of BPA . This work presents a study on electrochemical sensors utilizing gold nanoparticle-modified multi-walled carbon nanotubes . Glassy carbon electrodes (GCEs) and screen-printed electrodes (SPEs) were conveniently modified and used for BPA detection .
Biomonitoring
Biomonitoring is a very useful tool to evaluate human exposure to endocrine-disrupting compounds (EDCs), like bisphenols (BPs), which are widely used in the manufacture of plastics . The development of reliable analytical methods is key in the field of public health surveillance to obtain biomonitoring data to determine what BPs are reaching people’s bodies . This review discusses recent methods for the quantitative measurement of bisphenols and their derivatives in biological samples like urine, blood, breast milk, saliva, and hair, among others .
Membrane Chromatographic Test System
For the rapid determination of bisphenol A in drinking water, a membrane test system has been developed using a conjugate of gold nanoparticles with an aptamer that specifically binds the target analyte .
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H317, H319, H335, and H361 . These statements indicate that the compound may cause an allergic skin reaction, cause serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .
Mecanismo De Acción
Target of Action
Bisphenol A Monosulfate Sodium Salt, also known as Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate, is a derivative of Bisphenol A (BPA). BPA is known to be an endocrine-disrupting chemical . It has been reported that BPA can bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . BPA may also affect metabolism and cancer progression, by interacting with GPR30 .
Mode of Action
It is known that bpa, the parent compound, can interfere with the activity of the endocrine system . It has been described to be present as possible components of various materials (such as pesticides) as well as contaminants in food .
Biochemical Pathways
Bpa, the parent compound, has been found to be associated with reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay . Moreover, BPA has been found to be involved in the pathogenesis of different morbid conditions: immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .
Pharmacokinetics
Bpa, the parent compound, is known to undergo first-pass metabolism in the wall of the gut and liver, with the formation of bpa-glucuronide and sulfate conjugates as the major phase ii metabolites .
Result of Action
Bpa, the parent compound, has potential adverse effects on endocrine disruption, developmental and reproductive effects, health concerns, and environmental impact .
Action Environment
Bpa, the parent compound, is sparingly soluble in water but dissolves readily in organic solvents, impacting its behavior in the environment and its transport properties . It can degrade over time, especially when exposed to heat, UV light, or certain chemicals .
Propiedades
IUPAC Name |
sodium;[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSPWAUWOIJJS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745986 |
Source


|
| Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847696-37-1 |
Source


|
| Record name | Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847696-37-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)



![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)